(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile
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Overview
Description
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, bromophenyl, and difluorophenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves the coupling of the thiazole derivative with the difluorophenylamine and acrylonitrile under basic conditions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid.
Reduction: LiAlH4, NaBH4, ethanol.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-(3-chlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile
- (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3,4-dichlorophenyl)amino)acrylonitrile
- (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)propionitrile
Uniqueness
The uniqueness of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable compound for further research and development.
Biological Activity
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : The thiazole structure is synthesized through the reaction of α-haloketones with thiourea under basic conditions.
- Bromination : The thiazole ring is brominated to introduce the bromophenyl group.
- Acrylonitrile Addition : Acrylonitrile is added in the presence of a base to complete the synthesis.
Biological Activity
The compound exhibits various biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives, including those with bromophenyl substitutions, show promising antimicrobial properties. For instance, compounds with similar structures demonstrated significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.08 to 0.32 μM, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (μg/mL) | Inhibition (%) |
---|---|---|
9a | 250 | 98 |
12a | 100 | 99 |
Anticancer Activity
Thiazole-based compounds have been extensively studied for their anticancer properties. Research has shown that derivatives containing the thiazole moiety can inhibit various cancer cell lines effectively. For example, a derivative of this compound exhibited an IC50 value as low as 0.06 µM against non-small cell lung cancer cells .
The mechanism by which this compound exerts its biological effects involves several interactions at the molecular level:
- Enzyme Interaction : The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Hydrophobic Interactions : The bromophenyl group enhances binding affinity through hydrophobic interactions with lipid membranes or protein pockets.
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical and laboratory settings:
- Antimicrobial Efficacy : A study showed that a series of thiazole derivatives demonstrated significant antifungal activity against Candida albicans with MIC values ranging between 32–42 μg/mL .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways .
Properties
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-difluoroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrF2N3S/c19-13-3-1-2-11(6-13)17-10-25-18(24-17)12(8-22)9-23-14-4-5-15(20)16(21)7-14/h1-7,9-10,23H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYYPLIRANCIER-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrF2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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